molecular formula C12H13NO B12568581 3-Ethyl-5-methoxyquinoline CAS No. 189570-13-6

3-Ethyl-5-methoxyquinoline

Cat. No.: B12568581
CAS No.: 189570-13-6
M. Wt: 187.24 g/mol
InChI Key: QJKWTNGPVYVRTQ-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxyquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid. This reaction typically occurs under mild conditions and yields the desired quinoline derivative .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions are more common at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, alkylating agents.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methoxyquinoline, particularly in its role as an enzyme inhibitor, involves the binding to the active site of the target enzyme. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins, which in turn affects gene expression and can inhibit cancer cell proliferation . The molecular targets and pathways involved include the inhibition of histone methyltransferase activity, leading to changes in chromatin structure and gene expression.

Comparison with Similar Compounds

    5-Methoxyquinoline: Shares the methoxy group but lacks the ethyl substitution.

    3-Ethylquinoline: Lacks the methoxy group but has the ethyl substitution.

    Quinoline: The parent compound without any substitutions.

Uniqueness: 3-Ethyl-5-methoxyquinoline is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a bioactive molecule, making it a valuable compound for further research and development .

Properties

CAS No.

189570-13-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-ethyl-5-methoxyquinoline

InChI

InChI=1S/C12H13NO/c1-3-9-7-10-11(13-8-9)5-4-6-12(10)14-2/h4-8H,3H2,1-2H3

InChI Key

QJKWTNGPVYVRTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC=C2OC)N=C1

Origin of Product

United States

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